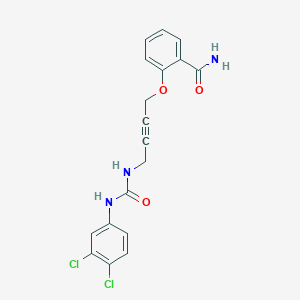

2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-[(3,4-dichlorophenyl)carbamoylamino]but-2-ynoxy]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O3/c19-14-8-7-12(11-15(14)20)23-18(25)22-9-3-4-10-26-16-6-2-1-5-13(16)17(21)24/h1-2,5-8,11H,9-10H2,(H2,21,24)(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUAJJSBGRQEDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Dichlorophenyl Urea Intermediate: This step involves the reaction of 3,4-dichloroaniline with an isocyanate to form the corresponding urea derivative.

Alkyne Addition: The urea intermediate is then reacted with an alkyne, such as but-2-yne-1-ol, under suitable conditions to form the alkyne-substituted urea.

Coupling with Benzamide: Finally, the alkyne-substituted urea is coupled with a benzamide derivative through an ether linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide can undergo various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketone derivatives.

Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines.

Substitution: The chlorine atoms on the dichlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogen atmosphere are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Formation of diketone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted dichlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Core Structure Modifications

The compound’s benzamide core and alkyne linker distinguish it from analogs with alternative scaffolds:

- Yields for these derivatives are notably high (87–88.7%), suggesting robust synthetic routes .

- Benzothioamide derivatives (e.g., 7g , 7h ): Replacement of the benzamide’s carbonyl oxygen with sulfur (benzothioamide) may alter electronic properties and metabolic stability. Yields here are moderate (59.2–67.0%) .

- Sulfonyl-piperazine derivatives (e.g., DDY05 ): Incorporation of a sulfonyl-piperazine group and pyridinylmethyl substituent introduces polar functionality, reflected in spectroscopic data (e.g., IR νmax 3401 cm⁻¹ for N-H stretches) .

Substituent Effects

Variations in the phenyl-ureido substituent significantly influence molecular weight and synthetic efficiency:

- Halogen vs. trifluoromethoxy groups: The 3,4-dichlorophenyl group (as in 10g, 7g) increases molecular weight compared to non-halogenated analogs. Trifluoromethoxy substitution (e.g., 10h, 7h) further elevates molecular weight by ~16–18 g/mol due to the heavier -OCF₃ group.

- Synthetic yields : Thiazole-piperazine derivatives (10g , 10h ) exhibit higher yields (87–88.7%) than benzothioamides (7g , 7h : 59.2–67.0%), likely due to differences in intermediate stability or reaction kinetics .

Spectroscopic and Physical Properties

- IR and NMR trends : In DDY05 , IR peaks at 3401 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=O) align with urea and amide functionalities. ¹H NMR signals (e.g., δ 9.26 ppm for urea NH) provide structural validation . Comparable data for the target compound are unavailable but would likely mirror these features.

- Molecular rigidity : The but-2-yn-1-yl spacer in the target compound introduces conformational restraint, contrasting with the more flexible piperazine or thiazole linkers in analogs.

Biologische Aktivität

2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide, with CAS number 1448078-53-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

- Molecular Formula : C₁₈H₁₅Cl₂N₃O₃

- Molecular Weight : 392.2 g/mol

- Structure : The compound features a dichlorophenyl group linked to a urea moiety, which is often associated with bioactive compounds.

The biological activity of 2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures often inhibit key enzymes or receptors involved in disease processes.

Targeted Pathways

- Cancer Cell Proliferation : Preliminary studies suggest that this compound may exhibit anti-proliferative effects on cancer cell lines.

- Kinase Inhibition : Compounds with structural similarities often act as inhibitors of kinases such as EGFR and HER2, which are critical in cancer signaling pathways.

In Vitro Studies

In vitro assessments have demonstrated that derivatives of benzamide compounds can significantly inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and SK-BR-3 (HER2-positive breast cancer).

- Results : Compounds showed IC50 values in the micromolar range, indicating potent anti-cancer activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-((4-(3-(3,4-Dichlorophenyl)ureido)but-2-yn-1-yl)oxy)benzamide | SK-BR-3 | 5.0 |

| Other Benzamide Derivatives | MCF-7 | 10.0 |

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of this compound:

- Xenograft Models : Tumor growth inhibition was observed in models implanted with SK-BR-3 cells.

- Toxicity Assessment : The compound exhibited low toxicity levels in preliminary toxicity tests on zebrafish embryos, indicating a favorable safety profile.

Case Studies

Several case studies illustrate the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative targeting HER2 showed a significant reduction in tumor size in patients with HER2-positive breast cancer.

- Case Study 2 : A related compound demonstrated promising results in phase II trials for lung cancer treatment, leading to further development.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.